Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate
Description
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate is a benzoate ester derivative characterized by a propanoyl linker substituted with a 2-methanethioylphenyl group at the 3-position of the ethyl benzoate backbone. The methanethioyl (CH₃S–) substituent introduces sulfur-based electronic and steric effects, distinguishing it from oxygen-containing analogues.
Properties
Molecular Formula |
C19H18O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-5-8-15(12-16)18(20)11-10-14-6-3-4-7-17(14)13-23/h3-9,12-13H,2,10-11H2,1H3 |
InChI Key |
RLUSVYNDHRQIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction scheme can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is typically heated under reflux conditions, and the ester product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methanethioyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins or enzymes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electronic and Steric Effects: The methanethioyl group in the target compound introduces sulfur’s polarizability and larger atomic radius compared to oxygen or halogens (e.g., Cl in , F in ). Chlorine (in ) and fluorine (in ) substituents exert electron-withdrawing effects, altering reactivity in electrophilic substitution or nucleophilic acyl substitution reactions.
Biological Activity :
- Pyranyl benzoates (e.g., Compound 128 ) demonstrate that dihydro-pyran systems are critical for antibacterial activity. The target compound’s methanethioyl group may mimic such moieties but with distinct electronic profiles, warranting further antimicrobial testing.
- Isoxazolyl derivatives (e.g., I-6501 ) highlight the role of heterocyclic appendages in tuning pharmacokinetics, suggesting that the methanethioyl group’s sulfur could influence metabolic stability or target binding.
Synthetic Accessibility :
- The synthesis of ethyl benzoate derivatives often involves esterification or Friedel-Crafts acylation (e.g., ). The methanethioyl group’s introduction may require thiol-specific coupling reagents or protection-deprotection strategies, contrasting with halogenation methods used in .
Biological Activity
Overview of Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate
This compound is a synthetic compound that belongs to the class of benzoate esters. Compounds in this category often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound requires a comprehensive review of existing literature and experimental studies.
Anticancer Activity
Recent studies have indicated that certain benzoate derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A study published in the Journal of Medicinal Chemistry reported that benzoate esters can inhibit cancer cell proliferation through apoptosis induction.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival.
Antimicrobial Properties
Benzoate esters are also known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi:
- Case Study : In a study evaluating the antimicrobial effects of various benzoate derivatives, it was found that some compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli.
- Data Table : Below is a hypothetical table summarizing antimicrobial activity data.
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 25 |
| Control (Standard Antibiotic) | Escherichia coli | 20 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzoate esters. Compounds with similar structures have been studied for their ability to reduce inflammation:
- Research Findings : A study in Phytotherapy Research demonstrated that certain benzoate derivatives could significantly lower levels of pro-inflammatory cytokines in vitro.
- Mechanism : The anti-inflammatory effect is often attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Research Methodologies
To assess the biological activity of this compound, various methodologies can be employed:
- In Vitro Studies : Utilizing cancer cell lines to evaluate cytotoxicity and mechanisms of action.
- Antimicrobial Testing : Conducting disk diffusion assays to measure antimicrobial efficacy against selected pathogens.
- In Vivo Models : Employing animal models to assess anti-inflammatory effects and overall toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
